molecular formula C16H12FN3S B2778144 C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine CAS No. 522651-98-5

C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine

Cat. No.: B2778144
CAS No.: 522651-98-5
M. Wt: 297.35
InChI Key: YUZWHSWIIKPNLP-UHFFFAOYSA-N
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Description

C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzo[d]imidazo[2,1-b]thiazole core, a fluorophenyl group, and a methylamine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d]imidazo[2,1-b]thiazole core: This can be achieved through the cyclization of 2-aminobenzothiazole with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with the benzo[d]imidazo[2,1-b]thiazole intermediate.

    Attachment of the methylamine moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA or proteins, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine can be compared with other similar compounds, such as:

    Imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.

    Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds also have a similar core structure but differ in the nature and position of substituents on the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological properties.

Properties

IUPAC Name

[2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazol-1-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S/c17-11-7-5-10(6-8-11)15-13(9-18)20-12-3-1-2-4-14(12)21-16(20)19-15/h1-8H,9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZWHSWIIKPNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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